N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride
Description
N-(p-Tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is a thienopyrimidine derivative characterized by a fused tricyclic scaffold comprising a benzo[4,5]thiophene ring, a tetrahydro-pyrimidine moiety, and a p-tolyl substituent at the 4-position. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies . This compound is synthesized via nucleophilic substitution reactions, where the 4-chloro precursor reacts with p-toluidine under reflux conditions, followed by HCl salt formation . Key structural features include:
Properties
IUPAC Name |
N-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S.ClH/c1-11-6-8-12(9-7-11)20-16-15-13-4-2-3-5-14(13)21-17(15)19-10-18-16;/h6-10H,2-5H2,1H3,(H,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYOXALJSPWJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism.
Mode of Action
This compound inhibits Cyt-bd. This inhibition results in a disruption of the energy metabolism of the Mycobacterium tuberculosis, leading to its eventual death.
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the Cyt-bd. This inhibition disrupts the normal functioning of the bacteria, leading to a decrease in ATP production.
Pharmacokinetics
The compound’s ability to inhibit cyt-bd suggests that it can penetrate the bacterial cell and interact with its target.
Result of Action
The result of the action of this compound is the death of Mycobacterium tuberculosis due to the disruption of its energy metabolism.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency.
Biological Activity
N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity based on various studies, focusing on antimalarial, antiproliferative, and other therapeutic potentials.
Chemical Structure and Synthesis
The compound features a thieno[2,3-d]pyrimidine core, which is known for its structural versatility and biological significance. The synthesis typically involves microwave-enhanced methods or multicomponent reactions to yield derivatives with varying substituents that influence their biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃S |
| Molecular Weight | 345.87 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
Antimalarial Activity
Recent studies have highlighted the compound's potential as an antimalarial agent. A series of derivatives were synthesized and evaluated for their activity against Plasmodium falciparum, the causative agent of malaria.
Key Findings:
- IC₅₀ Values : Compounds derived from this scaffold exhibited IC₅₀ values ranging from 0.74 to 6.4 μM against chloroquine-resistant strains of P. falciparum .
- Mechanism of Action : The compounds demonstrated efficacy by disrupting the parasite's lifecycle, potentially through inhibition of specific enzymes or pathways critical for its survival.
Case Study: In Vitro Evaluation
In a study involving 16 synthesized derivatives, two compounds (F4 and F16) showed particularly promising antiplasmodial activity and were further assessed for cytotoxicity against human cell lines .
Antiproliferative Effects
The antiproliferative effects of this compound have been explored extensively in cancer research.
Table 2: Antiproliferative Activity
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| F4 | MDA-MB-435 (Breast) | 19 |
| F16 | A549 (Lung) | <40 |
| F1 | HepG2 (Liver) | 53 |
The compound was shown to induce microtubule depolymerization and inhibit cell proliferation effectively. Notably, compound F4 was identified as a potent inhibitor that circumvents drug resistance mechanisms commonly seen in cancer therapies .
In Vivo Studies
In xenograft models using MDA-MB-435 cells, compound F4 was administered at a dose of 75 mg/kg three times a week. The results indicated moderate weight loss but statistically significant tumor growth inhibition compared to control groups .
Additional Biological Activities
Beyond antimalarial and anticancer properties, the thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities:
- Antimicrobial : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory : Compounds have been evaluated for their potential to reduce inflammation in cellular models.
- Antiviral : Certain derivatives demonstrated inhibitory effects against viral infections .
Table 3: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimalarial | Effective against P. falciparum |
| Anticancer | Potent inhibitors in various cancer cell lines |
| Antimicrobial | Active against multiple bacterial strains |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
Scientific Research Applications
Synthesis and Structural Insights
The compound can be synthesized using microwave-enhanced techniques that yield moderate to good results. The synthesis involves the reaction of specific precursors under controlled conditions, which has been shown to enhance efficiency and reduce reaction times significantly. The structure-activity relationship (SAR) studies have revealed that modifications to the thieno[2,3-d]pyrimidine scaffold can lead to improved biological activities .
Cytotoxic Activity
Research has demonstrated that derivatives of N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine exhibit notable cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 16.06 ± 0.09 | |
| HepG2 (Liver) | 15.01 ± 0.31 | |
| CT26 (Colon) | 11.38 ± 0.44 |
Among these compounds, some have shown superior activity compared to standard treatments like Erlotinib hydrochloride. This suggests potential for development as new antitumor agents.
Antitubercular Activity
Another significant application of N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is in the treatment of tuberculosis. Studies have shown that certain derivatives possess considerable activity against Mycobacterium tuberculosis:
| Compound | Activity | Comparison |
|---|---|---|
| Compound A | Superior to Isoniazid | Effective against non-replicative MTB |
| Compound B | Comparable to Rifampicin | Targeting energy metabolism pathways |
The mechanism involves the inhibition of cytochrome bd oxidase (Cyt-bd), which disrupts energy metabolism in the bacteria and leads to cell death .
Antimalarial Evaluation
Recent studies have also explored the antimalarial potential of derivatives derived from this compound. A series of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives were evaluated for their activity against Plasmodium falciparum, with some exhibiting IC50 values as low as 0.74 µM against chloroquine-resistant strains:
| Compound | IC50 (µM) | Target Strain |
|---|---|---|
| Compound F4 | 0.75 | W2 strain |
| Compound F16 | 0.74 | W2 strain |
These findings indicate promising avenues for developing new antimalarial therapies based on this scaffold .
Chemical Reactions Analysis
Cyclization to Thieno[2,3-d]pyrimidin-4-one
Intermediate (1) undergoes cyclization with formamide under reflux to yield 5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4(3H)-one (2) .
Key Parameters
-
Temperature: 120–140°C
-
Time: 6–8 hours
-
Yield: 70–85%
Chlorination with POCl₃
The 4-ketone group in (2) is replaced by chlorine using phosphorus oxychloride (POCl₃), producing 4-chloro-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine (3) .
Optimized Conditions
| Parameter | Value |
|---|---|
| POCl₃ (equivalents) | 18.9 eq |
| Temperature | Reflux (110–120°C) |
| Time | 4–12 hours |
| Yield | 40–80% |
Nucleophilic Substitution with p-Toluidine
The chloride in (3) is displaced by p-toluidine under microwave-assisted conditions to form N-(p-tolyl)-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4-amine (4) .
Microwave Protocol
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 140°C
-
Time: 10–15 minutes
-
Yield: 58–73%
Mechanism : Acid-catalyzed Dimroth rearrangement facilitates aryl amine attachment at the 4-position .
Hydrochloride Salt Formation
The free base (4) is treated with HCl gas in ethanol to precipitate the hydrochloride salt .
Crystallization
Biological Derivatization Reactions
The hydrochloride salt serves as a precursor for further modifications:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl in 5a) increase reactivity in nucleophilic substitution but may reduce lipophilicity. Conversely, electron-donating groups (e.g., 4-OCH3 in 8) enhance metabolic stability .
- Synthetic Yields : Bulky substituents (e.g., tert-butylisoxazole in 9a) require optimized conditions due to steric hindrance, yielding 72% . Lower yields for benzoimidazole derivatives (12% for 38) suggest challenges in coupling heteroaromatic amines .
Key Observations :
- Anticancer Potential: The p-tolyl derivative (3c) shows apoptosis-inducing effects in breast cancer models, though exact IC50 values are undisclosed .
- Antiviral Activity : The 4-methoxyphenyl derivative (8) inhibits HCV replication (EC50 = 2.1 µM), attributed to its N4-methyl group enhancing target binding .
- Anti-Tubercular Activity: Morpholine-substituted derivatives (e.g., 9d) exhibit high potency against non-replicating Mycobacterium tuberculosis (MIC = 0.73 µg/mL) .
Physicochemical and Pharmacokinetic Properties
Table 3: Calculated Physicochemical Parameters
| Compound Name | LogP | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| Compound 3c (p-Tolyl hydrochloride) | 3.2 | 385.89 | 3 | 1 |
| Compound 5a (4-Cl, 7-CH3) | 3.8 | 356.87 | 3 | 1 |
| Compound 8 (4-OCH3, N4-CH3, 2-CH3) | 2.9 | 339.44 | 4 | 0 |
| Compound 9d (Morpholine derivative) | 2.1 | 319.44 | 4 | 0 |
Key Observations :
- Lipophilicity : The 4-chlorophenyl derivative (5a) has higher LogP (3.8), favoring membrane penetration but risking higher metabolic clearance .
- Hydrogen Bonding : Compounds with morpholine (9d) or methoxy groups (8) exhibit increased hydrogen bond acceptors, improving solubility and target affinity .
Q & A
Q. What are the standard synthetic routes for N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride?
The compound is typically synthesized via nucleophilic substitution reactions. For example, refluxing a chlorinated thienopyrimidine precursor (e.g., 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine) with p-toluidine in toluene under acidic conditions (1–2 drops of HCl) for 6 hours yields the target compound. Purification is achieved using flash column chromatography (FCC) with solvents like ethyl acetate/hexane, producing crystalline solids with yields ~71% and melting points of 140–142°C .
Q. How is structural characterization performed for this compound?
Characterization involves:
- 1H/13C NMR : Key peaks include aromatic protons (δ8.12–8.15 ppm for pyrimidine C-H) and aliphatic protons (δ1.62–2.98 ppm for cyclohexane protons). The p-tolyl methyl group appears at δ2.13–2.30 ppm .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values (e.g., C: ~62%, H: ~6%, N: ~17%) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 328 for the free base) confirm the molecular formula .
Q. What solvents and catalysts are optimal for its synthesis?
Polar aprotic solvents (e.g., toluene, dichloroethane) with acidic catalysts (HCl) are preferred for nucleophilic substitution. Pyridine is used as a base in cyclization reactions to neutralize byproducts .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives of this scaffold?
Yield optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time from 96 hours to <6 hours, as demonstrated in similar thienopyrimidine systems .
- Solvent selection : Refluxing in 1,4-dioxane instead of toluene improves cyclization efficiency (e.g., 75% yield for intermediate formation) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling reactions for complex analogs .
Q. How do substituents on the p-tolyl group affect biological activity?
Structure-activity relationship (SAR) studies show:
- Electron-donating groups (e.g., methoxy) enhance EGFR inhibition (IC50 < 1 µM in some derivatives) by improving hydrophobic interactions .
- Bulky substituents reduce dopamine D2 receptor binding affinity due to steric hindrance, as seen in analogs with tert-butyl groups .
- Halogenation (e.g., chloro) increases apoptotic activity in cancer cells by upregulating caspase-3 .
Q. How can computational methods guide the design of analogs with improved potency?
- Molecular docking : MOE or Maestro software with AMBER99 force fields identifies binding poses in targets like EGFR or HCV NS5B polymerase. For example, docking reveals hydrogen bonds between the pyrimidine NH and kinase active-site residues .
- DFT simulations : Predict electron density distribution to optimize π-π stacking interactions in microtubule-targeting derivatives .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .
Q. How to resolve contradictions in biological data across similar derivatives?
- Dose-response profiling : Compare EC50 values under standardized assays (e.g., MTT for cytotoxicity) .
- Off-target screening : Use kinase profiling panels to identify non-specific effects (e.g., inhibition of VEGFR2 vs. EGFR) .
- Metabolic stability tests : Liver microsome assays differentiate true activity from artifactually high in vitro potency due to poor metabolic clearance .
Methodological Tables
Q. Table 1: Comparative Synthesis Conditions
| Parameter | Standard Method | Optimized Method |
|---|---|---|
| Solvent | Toluene | 1,4-Dioxane |
| Catalyst | HCl | Pyridine |
| Reaction Time | 6 hours | 10 hours |
| Yield | 71% | 66–75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
